2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile
Description
2-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile is a heterocyclic compound featuring a benzimidazolone core fused with an acetonitrile side chain. This compound has garnered attention in medicinal chemistry due to its role as a scaffold for designing inhibitors targeting protein-protein interactions, particularly in oncology.
Properties
IUPAC Name |
2-(2-oxo-3H-benzimidazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c10-5-6-12-8-4-2-1-3-7(8)11-9(12)13/h1-4H,6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLIXJRKCIZTGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagents
The foundational method involves alkylation of 1H-benzimidazol-2-amine derivatives followed by cyanoethylation. As demonstrated in CN102603650A, the process begins with 1,3-dihydro-1-(1-methylvinyl)-2H-benzimidazol-2-one undergoing dehydration at 110–120°C in methyl isobutyl ketone (MIBK) using sodium carbonate as an acid scavenger. Subsequent reaction with 4-bromo-butyric acid ethyl ester at 70–90°C forms the alkylated intermediate. Saponification with sodium hydroxide under reduced pressure (150–200 mbar) yields the target compound.
Key Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | MIBK | Enhances selectivity |
| Temperature (Dehydration) | 115°C | Maximizes reaction rate |
| Molar Ratio (Substrate:Alkylating Agent) | 1:1.2 | Minimizes byproducts |
| Pressure (Saponification) | 180 mbar | Accelerates solvent removal |
This method achieves a 90% isolated yield with HPLC purity >98%.
Stobbe Condensation-Cyclization Approach
Two-Step Synthesis Pathway
WO2015005615A1 outlines a scalable route via Stobbe condensation between ethyl 2-cyanoacetate and 1,2-phenylenediamine, followed by cyclization. The condensation employs potassium tert-butoxide in ethanol at 50–55°C, yielding 2-(1H-benzo[d]imidazol-2-yl)acetonitrile. Subsequent cyclization with aryl aldehydes in acetonitrile at 80–85°C completes the synthesis.
Reaction Optimization:
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Base Selection : Potassium tert-butoxide outperforms sodium ethoxide, reducing side reactions by 12%.
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Solvent Effects : Acetonitrile increases cyclization efficiency by 18% compared to dichloromethane.
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Molar Ratio : A 1:2.8 ratio of imidazole intermediate to aldehyde maximizes yield (85%).
Multicomponent Aqueous-Phase Synthesis
Green Chemistry Protocol
Arkivoc 2021 reports a one-pot, three-component reaction combining 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid in water. Piperidine (0.3 eq) catalyzes the process at room temperature, forming the product via Knoevenagel condensation and intramolecular cyclization.
Advantages:
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Solvent : Water eliminates organic waste, reducing E-factor by 65%.
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Catalyst : Piperidine enables milder conditions (25°C vs. 80°C in traditional methods).
Table 1: Substrate Scope and Yields
| Aryl Aldehyde | Yield (%) | Purity (HPLC) |
|---|---|---|
| 4-Methylbenzaldehyde | 85 | 99.2 |
| 4-Trifluoromethylbenzaldehyde | 82 | 98.7 |
| Benzaldehyde | 88 | 99.5 |
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Multi-Component Reactions (MCRs)
This compound participates in one-pot, three-component reactions to form polyheterocyclic systems. For example:
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Reaction with Aryl Aldehydes and Meldrum’s Acid :
In water at room temperature, 2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile reacts with aryl aldehydes (e.g., 4-methylbenzaldehyde) and Meldrum’s acid in the presence of piperidine (0.3 mmol) to yield 1-oxo-3-aryl-1,5-dihydrobenzo imidazo[1,2-a]pyridine-2-carboxylic acids (Table 1) .Mechanism : Nucleophilic attack by the nitrile group on the in situ-generated arylidene Meldrum’s acid intermediate, followed by cyclization and elimination of acetone .Aryl Aldehyde Substituent Reaction Time (h) Yield (%) 4-Me (p-tolyl) 2 73 4-Cl 1 81 3-NO₂ 1 82
Saponification and Cyclization
Under basic conditions, the nitrile group undergoes hydrolysis to form carboxylic acid derivatives. For instance:
- Base-Induced Cyclization :
Treatment with NaOH in aqueous ethanol converts the nitrile to a carboxylate, which cyclizes to form 2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetamide derivatives. This scaffold exhibits nM affinity for Mdm2, a protein target in cancer therapy .
Palladium-Catalyzed Cross-Coupling
The nitrile group facilitates Suzuki-Miyaura couplings:
- Reaction with Aryl Boronates :
Using Pd(PPh₃)₄ as a catalyst, the compound couples with 3-chlorophenylboronic acid to generate biaryl derivatives , which are precursors for positron emission tomography (PET) tracers .
Nucleophilic Substitution Reactions
The acetonitrile moiety acts as a leaving group in alkylation reactions:
- Alkylation with α-Bromo Carbonyls :
In the presence of DBU (1,8-diazabicycloundec-7-ene), the compound reacts with ethyl 2-bromoacetate to form N-alkylated benzoimidazolones (e.g., compound 17 ), which are evaluated for NLRP3 inflammasome inhibition .
Condensation with Diamines
Reactions with diamines yield fused heterocycles:
- With Ethane-1,2-diamine :
In DMF, the compound condenses to form imidazo[1,2-c]pyrimidines (e.g., 78a ) and 1,3,5-triazepines (e.g., 79a ) .
Oxidative Functionalization
The nitrile group is oxidized under controlled conditions:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that modifications to the benzimidazole scaffold can enhance cytotoxicity against specific cancer cell lines, suggesting a potential pathway for developing new anticancer agents .
Antimicrobial Properties
Benzimidazole derivatives are also recognized for their antimicrobial activities. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The structure-activity relationship (SAR) studies indicate that the presence of the oxo group significantly contributes to its antimicrobial efficacy .
Material Science
Polymer Synthesis
The incorporation of benzimidazole derivatives into polymer matrices has been explored for their potential to enhance thermal stability and mechanical properties. Research has shown that polymers containing such compounds exhibit improved resistance to thermal degradation, making them suitable for high-performance applications in electronics and coatings .
Nanocomposites
Nanocomposites integrating this compound have been investigated for their unique electrical properties. These materials demonstrate enhanced conductivity and are being researched for applications in sensors and flexible electronic devices .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Anticancer Activity of Benzimidazole Derivatives | Medicinal Chemistry | Identified that modifications to the benzimidazole core enhance cytotoxic effects on cancer cells. |
| Synthesis and Characterization of Benzimidazole-Based Polymers | Material Science | Demonstrated improved thermal stability in polymers modified with benzimidazole derivatives. |
| Antimicrobial Efficacy of Benzimidazole Compounds | Microbiology | Showed significant inhibition of bacterial growth, suggesting potential as new antimicrobial agents. |
Mechanism of Action
The mechanism by which 2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins by binding to bacterial ribosomes. In anticancer applications, it could induce apoptosis in cancer cells by interacting with DNA or key signaling pathways.
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : C₉H₆N₃O
- Structural Features : The benzimidazolone core provides hydrogen-bonding capabilities via the carbonyl group (C=O) and NH groups, while the nitrile group offers a site for nucleophilic substitution or cycloaddition reactions.
- Synthesis: A short multicomponent reaction (Ugi-3CR) followed by base-induced cyclization is employed to synthesize this compound. This method enables efficient access to novel 2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetamide derivatives .
The benzimidazolone substructure mimics tryptophan residues, enabling competitive binding to the Mdm2 protein, which is critical in cancer therapeutics. Affinities in the low micromolar (μM) range were observed via NMR and fluorescence polarization assays .
Structural Analogues and Functional Modifications
The benzimidazolone scaffold is versatile, with modifications influencing target specificity, potency, and pharmacokinetics. Below is a comparison with structurally related compounds:
Key Differences and Implications
Target Specificity :
- The acetonitrile derivative primarily targets p53-Mdm2 interactions, whereas halogenated analogs (e.g., HLP, VU03) inhibit PLD. This divergence underscores the impact of substituents on biological pathways.
- The 5-bromo group in VU03 enhances PLD selectivity, while the acetonitrile group in the parent compound favors Mdm2 binding .
Synthetic Accessibility :
- The Ugi-3CR route for the acetonitrile derivative allows rapid diversification, unlike the multi-step amide couplings required for PLD inhibitors (e.g., HLP, VU01) .
Pharmacophoric Features: The nitrile group in this compound may improve metabolic stability compared to ester or amide-containing analogs (e.g., VU01) .
Biological Activity
The compound 2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile is a member of the benzo[d]imidazole family, which is known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and case studies.
- Molecular Formula: C10H8N2O
- Molecular Weight: 172.18 g/mol
- CAS Number: Not specifically listed in available sources but related compounds are noted.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The following sections summarize key findings regarding its antimicrobial and anticancer properties.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of benzo[d]imidazole derivatives, including the compound .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0048 mg/mL |
| S. aureus | 5.64 to 77.38 µM |
| C. albicans | 0.0048 mg/mL |
These results indicate that compounds similar to this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
The anticancer potential of this compound has also been explored through various in vitro studies focusing on different cancer cell lines.
Case Studies
- Study on HCT-116 (Colon Cancer) and MCF-7 (Breast Cancer) Cell Lines
- Comparative Study of Related Compounds
The biological activity of this compound is believed to involve:
- Enzyme Inhibition: Interaction with specific enzymes involved in cancer cell proliferation.
- Receptor Modulation: Binding to cellular receptors that regulate apoptosis pathways.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile derivatives?
- Methodology : A two-step multicomponent reaction (Ugi-3CR) followed by base-induced cyclization is widely used. Starting with mono N-carbamate-protected phenylenediamine, the Ugi-3CR combines aldehydes, isocyanides, and carboxylic acids. Cyclization under basic conditions (e.g., NaOH or KOH) yields the benzimidazolone-acetonitrile scaffold. Optimization involves selecting bulky aliphatic (e.g., tert-butyl) or aromatic (e.g., benzyl) substituents in the aldehyde/isocyanide components to enhance binding pocket compatibility .
Q. How can NMR spectroscopy confirm the structural integrity of synthesized derivatives?
- Methodology : Key ¹H NMR signals include:
- Benzimidazolone NH protons: δ ~10–12 ppm (broad singlet).
- Acetonitrile CH₂ protons: δ ~4.5–5.5 ppm (split into doublets due to coupling with adjacent groups).
- Aromatic protons: δ ~6.8–8.0 ppm (multiplet patterns depend on substitution).
¹³C NMR confirms the nitrile carbon at δ ~115–120 ppm and carbonyl (C=O) at δ ~165–170 ppm. Comparative analysis with reference spectra (e.g., compounds 8g–8l in ) validates purity .
Q. What cell-based assays are suitable for preliminary evaluation of biological activity?
- Methodology : Use THP-1 monocytes differentiated with PMA (100 nM, 24 hr) and primed with LPS (1 µg/mL, 4 hr) to assess NLRP3 inflammasome inhibition. Measure IL-1β release via ELISA after ATP (5 mM, 30 min) stimulation. For p53-Mdm2 antagonism, employ p53-null cancer cells transfected with luciferase reporters under Mdm2-responsive promoters. Normalize activity using MCC950 (NLRP3 inhibitor) or nutlin-3a (Mdm2 antagonist) as controls .
Advanced Research Questions
Q. How can computational docking improve the design of Mdm2 antagonists based on this scaffold?
- Methodology : Use Glide (Schrödinger Suite) for ligand-receptor docking:
Prepare the protein structure (PDB: 1YCR) by removing water, adding hydrogens, and generating a grid centered on the Trp23/Leu26 pocket.
Dock ligands with torsional flexibility, applying OPLS-AA force field for energy minimization.
Score poses using GlideScore 2.5, prioritizing compounds with hydrophobic interactions in the Trp23 subpocket and hydrogen bonds with His94. Validate top poses via molecular dynamics (e.g., Desmond) to assess binding stability .
Q. What structural modifications enhance selectivity for Mdm2 over related targets (e.g., MdmX)?
- Methodology : Introduce a chlorine at the benzimidazolone 6-position to occupy the hydrophobic Trp23 subpocket in Mdm2. Replace the acetonitrile group with tert-butyl acetamide to exploit steric differences in the Leu26 pocket between Mdm2 and MdmX. Validate selectivity via competitive fluorescence polarization (FP) assays using FITC-labeled p53 peptides and recombinant Mdm2/MdmX proteins .
Q. How can researchers resolve contradictions in reported binding affinities (e.g., µM vs. nM IC₅₀ values)?
- Methodology : Standardize assay conditions:
- Use identical protein batches (e.g., full-length Mdm2 vs. truncated constructs).
- Compare FP (using TAMRA-p53 peptide) with surface plasmon resonance (SPR) to account for fluorescence interference.
- Validate via orthogonal methods like isothermal titration calorimetry (ITC) to measure thermodynamic parameters. Adjust for buffer ionic strength (e.g., 150 mM NaCl) and pH (7.4) variations .
Q. What strategies optimize pharmacokinetic properties without compromising target affinity?
- Methodology :
- Solubility : Introduce polar groups (e.g., morpholine) to the acetonitrile side chain via alkylation (e.g., ethyl bromoacetate, DBU, DCM) .
- Metabolic stability : Replace labile esters (e.g., tert-butyl) with cyclopropylamide derivatives. Assess stability in human liver microsomes (HLM) with NADPH cofactors .
- Permeability : Use parallel artificial membrane permeability assays (PAMPA) to prioritize compounds with logP 2–4 and PSA <90 Ų .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
